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Compound of Interest

Compound Name: Piperidine-4-carbaldehyde

Cat. No.: B112701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Piperidine-4-carbaldehyde, a key building block in the synthesis of various pharmaceutical

compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data

acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted and literature-based spectroscopic data for

Piperidine-4-carbaldehyde. This data is essential for the structural elucidation and quality

control of this compound in research and development settings.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.6 s 1H -CHO

~3.0 m 2H H-2e, H-6e

~2.6 m 2H H-2a, H-6a

~2.2 m 1H H-4

~1.8 m 2H H-3e, H-5e

~1.6 m 2H H-3a, H-5a

~1.5 br s 1H -NH

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~204 C=O

~51 C-4

~45 C-2, C-6

~28 C-3, C-5

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch

2930, 2850 Strong C-H Stretch (aliphatic)

~2720, ~2820 Medium C-H Stretch (aldehyde)

~1725 Strong C=O Stretch (aldehyde)

~1450 Medium CH₂ Bend

Sample form: Neat or as a thin film.

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

113 High [M]⁺ (Molecular Ion)

112 Moderate [M-H]⁺

84 High [M-CHO]⁺

56 High [C₄H₈]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended to serve as a guide for researchers to obtain high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of Piperidine-4-
carbaldehyde.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.
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Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of Piperidine-4-carbaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).
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A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Employ a relaxation delay of 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Calibrate the chemical shift scale of the ¹H spectrum to the TMS signal at 0.00 ppm.

Calibrate the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to

the respective protons and carbons of the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Piperidine-4-carbaldehyde.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:
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Place a small amount of Piperidine-4-carbaldehyde (a few milligrams of solid or a single

drop of liquid) onto the center of the ATR crystal.

If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good

contact between the sample and the crystal.

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.

Correlate the observed wavenumbers with known vibrational frequencies of functional

groups (e.g., N-H, C-H, C=O) to confirm the structure of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Piperidine-4-
carbaldehyde.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas

Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Procedure (using GC-MS):

Sample Preparation:

Prepare a dilute solution of Piperidine-4-carbaldehyde in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Instrument Setup:

Set the GC oven temperature program to ensure good separation and peak shape. A

typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at

10°C/min.
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Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

For the mass spectrometer, use a standard electron ionization energy of 70 eV.

Set the mass range to scan from m/z 40 to 200.

Analysis:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.

The compound will be separated by the GC and then ionized and fragmented in the mass

spectrometer.

Data Analysis:

Identify the peak corresponding to Piperidine-4-carbaldehyde in the total ion

chromatogram (TIC).

Examine the mass spectrum associated with this peak.

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

Analyze the major fragment ions to gain further structural information.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of Piperidine-4-carbaldehyde.
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Workflow for Spectroscopic Analysis of Piperidine-4-carbaldehyde
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Caption: Logical workflow for the spectroscopic analysis of Piperidine-4-carbaldehyde.

To cite this document: BenchChem. [Spectroscopic Analysis of Piperidine-4-carbaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112701#spectroscopic-data-of-piperidine-4-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b112701?utm_src=pdf-body-img
https://www.benchchem.com/product/b112701?utm_src=pdf-body
https://www.benchchem.com/product/b112701#spectroscopic-data-of-piperidine-4-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b112701#spectroscopic-data-of-piperidine-4-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b112701#spectroscopic-data-of-piperidine-4-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b112701#spectroscopic-data-of-piperidine-4-carbaldehyde-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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